An In-Depth Technical Guide to 4-Amino-6-fluorothiochromane 1,1-dioxide
An In-Depth Technical Guide to 4-Amino-6-fluorothiochromane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-6-fluorothiochromane 1,1-dioxide, a likely novel chemical entity with potential applications in medicinal chemistry and drug discovery. Due to the absence of this specific molecule in current chemical databases, this document presents a well-researched, proposed synthetic pathway, drawing upon established methodologies for analogous compounds. This guide offers detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and proposed characterization techniques. All information is grounded in authoritative scientific literature to ensure the highest degree of scientific integrity and to empower researchers in their exploration of this promising chemical scaffold.
Introduction and Compound Profile
As of the latest literature review, 4-Amino-6-fluorothiochromane 1,1-dioxide is not a commercially available compound and lacks a registered CAS number and other standard identifiers. Its core structure, the thiochromane 1,1-dioxide scaffold, is a recognized privileged structure in medicinal chemistry. The sulfone group acts as a potent hydrogen bond acceptor and can enhance metabolic stability, while the fluorinated aromatic ring can improve pharmacokinetic properties such as lipophilicity and binding affinity. The introduction of an amino group at the 4-position introduces a key site for further functionalization or for direct interaction with biological targets.
This guide, therefore, serves as a foundational document for the synthesis and study of this novel compound, providing a scientifically rigorous, proposed route to its creation and characterization.
Predicted Identifiers and Properties
Based on its structure, the following identifiers and properties are predicted for 4-Amino-6-fluorothiochromane 1,1-dioxide.
| Identifier/Property | Predicted Value |
| Molecular Formula | C₉H₁₀FNO₂S |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 4-amino-6-fluoro-3,4-dihydro-2H-thiochromene 1,1-dioxide |
| SMILES | C1C(C2=C(C=C(C=C2)F)S1(=O)=O)N |
| InChI | InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 |
Proposed Synthetic Pathway
The proposed synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide is a multi-step process commencing from commercially available starting materials. The overall workflow is depicted below.
Caption: Proposed multi-step synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Step 1: Synthesis of 6-Fluorothiochroman-4-one
This initial step involves a Michael addition of 4-fluorothiophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.[1]
Protocol:
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To a stirred mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add iodine (3 mmol, 20 mol%).
-
Heat the mixture at 50°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and add a cold, saturated solution of sodium thiosulfate (30 mL) to quench the excess iodine.
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Extract the aqueous layer with dichloromethane (2 x 25 mL).
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Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted acrylic acid.
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Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 3-(4-fluorophenylthio)propanoic acid.
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Cool the crude propanoic acid intermediate to 0°C in an ice bath.
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Carefully add concentrated sulfuric acid (3 mL) and allow the mixture to warm to room temperature while stirring for 2 hours.
-
Quench the reaction by pouring it over ice and extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to obtain 6-fluorothiochroman-4-one.
Causality: The use of iodine catalyzes the Michael addition. The subsequent treatment with a strong acid like sulfuric acid facilitates the intramolecular Friedel-Crafts acylation to form the six-membered ring of the thiochromanone.
Step 2: Synthesis of 6-Fluorothiochroman-4-one 1,1-dioxide
The sulfide in the thiochromanone ring is oxidized to a sulfone using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[2]
Protocol:
-
Dissolve 6-fluorothiochroman-4-one (1 mmol) in dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).
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Add m-CPBA (3 equivalents, 3 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluorothiochroman-4-one 1,1-dioxide.
Causality: m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. Using an excess of the oxidizing agent ensures the complete conversion to the sulfone.
Step 3: Synthesis of 6-Fluorothiochroman-4-one 1,1-dioxide Oxime
The ketone at the 4-position is converted to an oxime, which is a precursor to the amine.[3]
Protocol:
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Dissolve 6-fluorothiochroman-4-one 1,1-dioxide (1 mmol) in ethanol.
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Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.
Causality: The reaction of a ketone with hydroxylamine in the presence of a base like pyridine leads to the formation of an oxime. Pyridine acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.
Step 4: Synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide
The final step is the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[3][4]
Protocol:
-
Dissolve the crude 6-fluorothiochroman-4-one 1,1-dioxide oxime (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Amino-6-fluorothiochromane 1,1-dioxide by a suitable method, such as crystallization or column chromatography.
Causality: The catalyst facilitates the addition of hydrogen across the C=N double bond of the oxime, leading to the formation of the primary amine. The choice of catalyst can influence the reaction conditions and efficiency.
Proposed Characterization
The successful synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide should be confirmed through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial to confirm the structure and the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine (N-H stretching), sulfone (S=O stretching), and the aromatic C-F bond.
-
Melting Point Analysis: A sharp melting point will indicate the purity of the final compound.
Safety and Handling
While specific toxicity data for 4-Amino-6-fluorothiochromane 1,1-dioxide is unavailable, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on the starting materials and intermediates, the following precautions are recommended:
-
4-Fluorothiophenol: Is a toxic and malodorous compound. All manipulations should be carried out in a well-ventilated fume hood.
-
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.
Conclusion
This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis and characterization of the novel compound 4-Amino-6-fluorothiochromane 1,1-dioxide. By leveraging established synthetic methodologies for related structures, this document empowers researchers to access this promising molecule for further investigation in drug discovery and medicinal chemistry. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate a successful and safe synthetic endeavor.
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One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
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Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]
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One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org. [Link]
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Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]
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Strategies for the construction of thiochromane 1,1‐dioxide. ResearchGate. [Link]
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Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]
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Recent developments in thiochromene chemistry. Royal Society of Chemistry. [Link]
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Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI. [Link]
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Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
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Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [Link]
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